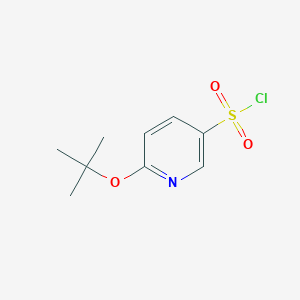
3-(azepan-1-ylcarbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azepan-1-ylcarbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as AZD-4547 and is a selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase.
Mecanismo De Acción
AZD-4547 selectively inhibits FGFR tyrosine kinase activity, which leads to the inhibition of downstream signaling pathways involved in cell growth and survival. This results in the inhibition of tumor cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
AZD-4547 has been shown to have potent anti-tumor effects in preclinical studies. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. However, it has also been shown to have some off-target effects, such as inhibition of other tyrosine kinases, which may limit its clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZD-4547 has several advantages for use in laboratory experiments. It is a highly selective inhibitor of FGFR tyrosine kinase, which allows for the specific targeting of this pathway. It also has good oral bioavailability and a long half-life, which makes it suitable for in vivo studies. However, its off-target effects may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on AZD-4547. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer growth and survival. Another area of interest is the identification of biomarkers that can be used to predict response to AZD-4547 treatment. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for AZD-4547 in clinical settings.
Métodos De Síntesis
The synthesis of AZD-4547 involves the reaction of 4-aminopyridine with 3-methoxyphenylacetic acid to form 4-(3-methoxyphenyl)-1,8-naphthyridin-3-amine. This intermediate is then reacted with azepan-1-carbonyl chloride to form the desired product, 3-(azepan-1-ylcarbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine.
Aplicaciones Científicas De Investigación
AZD-4547 has been extensively studied for its potential use in cancer treatment. FGFR signaling is known to play a critical role in the growth and survival of cancer cells, and inhibition of this pathway has been shown to have anti-tumor effects. AZD-4547 has demonstrated promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and gastric cancer.
Propiedades
IUPAC Name |
azepan-1-yl-[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-10-11-19-21(26-17-8-7-9-18(14-17)29-2)20(15-24-22(19)25-16)23(28)27-12-5-3-4-6-13-27/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTRTKPOYWGTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2675134.png)
![1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2675136.png)
![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2675138.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2675143.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2675145.png)
![1-benzyl-N-cyclohexyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2675146.png)